molecular formula C10H6ClF3N2 B1452070 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline CAS No. 1160994-15-9

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Cat. No. B1452070
M. Wt: 246.61 g/mol
InChI Key: DZWRZIJRHGZOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C10H6ClF3N2 and a molecular weight of 246.62 . It is used in various applications and research .


Molecular Structure Analysis

The InChI code for “4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is 1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.8±35.0 °C at 760 mmHg, and a flash point of 126.7±25.9 °C .

Scientific Research Applications

Agrochemical Applications

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines and their derivatives are widely used in the agrochemical industry for the protection of crops from pests . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Pharmaceutical Applications

This compound is also used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Breast Cancer Inhibitors

4-Chloro-7-(trifluoromethyl)quinazoline is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors for breast cancer .

Antifungal Applications

Compounds with a quinazoline moiety, like 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, have been reported to show antifungal activities .

Antiviral Applications

Quinazoline compounds also exhibit antiviral activities , making them valuable in the development of antiviral drugs.

Antidiabetic Applications

Quinazoline compounds have been associated with antidiabetic activities , indicating potential use in the treatment of diabetes.

Anti-inflammatory Applications

Quinazoline compounds have shown anti-inflammatory activities , suggesting their potential use in the treatment of inflammatory diseases.

Antioxidant Applications

Quinazoline compounds have demonstrated antioxidant activities , which could be beneficial in the prevention of oxidative stress-related diseases.

Safety And Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-methyl-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRZIJRHGZOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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